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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

Technical Support Center: JNJ-38877605
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with the c-Met inhibitor,

JNJ-38877605. The information provided is based on preclinical and clinical findings and aims

to guide experimental design and data interpretation.

General Information
What is the mechanism of action of JNJ-38877605?

JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine

kinase.[1][2] It has demonstrated high selectivity for c-Met, inhibiting it with an IC50 of 4 nM,

which is over 600-fold more selective compared to a panel of more than 200 other tyrosine and

serine-threonine kinases.[1][3] The c-Met signaling pathway is crucial in cell survival,

proliferation, and invasion, and its aberrant activation is implicated in various cancers.[2][4]

JNJ-38877605 has been shown to inhibit both HGF-stimulated and constitutively activated c-

Met phosphorylation in vitro.[1]

Troubleshooting and FAQs
This section addresses specific issues that researchers might encounter during their

experiments with JNJ-38877605, with a focus on its known toxicity profile.
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Q1: We are observing significant renal toxicity in our in vivo studies with JNJ-38877605, even

at low doses. Is this a known issue?

Yes, renal toxicity is a well-documented and significant issue with JNJ-38877605.[3][5][6]

Phase I clinical trials in humans were halted due to mild but recurrent renal toxicity observed in

virtually all patients, even at sub-therapeutic doses.[3][7] This toxicity is characterized by

increases in serum creatinine and can lead to degenerative and inflammatory changes in the

kidneys.[3][5]

Q2: Why was this renal toxicity not predicted by our initial preclinical studies in rats?

The renal toxicity of JNJ-38877605 is species-specific.[3][5][6] Standard preclinical toxicology

studies in rats and dogs did not show evidence of renal toxicity.[3][8] The toxicity is caused by

the formation of insoluble metabolites (M1/3, M5/6, and M10) through the activity of aldehyde

oxidase (AO).[3][5][7] Humans and rabbits have high levels of AO activity, leading to the

accumulation of these insoluble metabolites in the renal tubules, causing crystal formation and

subsequent kidney damage.[3][5][7][9] In contrast, rats and dogs have significantly lower AO

activity, and therefore do not produce these toxic metabolites to the same extent.[8][10]

Q3: Can we optimize the dosing schedule of JNJ-38877605 to minimize or avoid this renal

toxicity?

Unfortunately, attempts to mitigate the renal toxicity of JNJ-38877605 by altering the dosing

schedule have been unsuccessful.[3][7] Studies in rabbits, which are a suitable toxicology

model for this compound, showed that alternative dosing schedules and even co-administration

with probenecid (a drug that can block tubular secretion) failed to prevent renal toxicity at

pharmacologically active doses.[3][7] The issue lies in the inherent metabolic pathway of the

drug in species with high aldehyde oxidase activity, rather than the dosing regimen.

Q4: What are the specific metabolites of JNJ-38877605 that cause renal toxicity?

The primary culprits are the M1/3 and M5/6 metabolites of JNJ-38877605, which are generated

by aldehyde oxidase.[3][5][7] The M10 metabolite has also been identified as specific to

humans and rabbits.[3][5][7] These metabolites are poorly soluble and precipitate in the renal

tubules, leading to the observed nephrotoxicity.[3][5][8]
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Q5: What is a suitable animal model for studying the toxicity of JNJ-38877605 and similar

compounds?

The rabbit has been identified as a suitable toxicology model for JNJ-38877605 because its

aldehyde oxidase activity and subsequent metabolite profile are similar to humans.[3][5][9] For

future studies with quinoline-based compounds or other molecules where metabolism by

aldehyde oxidase is suspected, it is crucial to consider species with similar metabolic pathways

to humans, such as the rabbit, to avoid misleading preclinical safety data.[9]

Q6: Are there any proposed strategies to overcome the toxicity issues associated with JNJ-
38877605?

Given that the toxicity is intrinsic to the metabolism of the parent compound, further

development of JNJ-38877605 was halted.[3][6][7] One potential strategy that has been

explored for other drugs facing similar metabolic issues is deuteration.[8] Replacing hydrogen

with deuterium at the site of oxidation by aldehyde oxidase can significantly slow down the

metabolic process, thereby reducing the formation of toxic metabolites.[8] For instance,

modifying the quinoline ring of JNJ-38877605 at the position of AO oxidation could be a

potential, albeit complex, approach to design a safer analog.[8] A deuterated version of JNJ-
38877605, JNJ-38877605-d1, is thought to diminish the formation of the inactive M3

metabolite.[11]

Data Presentation
Table 1: In Vitro Potency and Selectivity of JNJ-38877605

Kinase IC50 (nM) Selectivity vs. c-Met

c-Met 4 -

Fms >2500 >625-fold

Over 200 other kinases >2500 >600-fold

Data compiled from multiple sources.[1][3]

Table 2: Summary of Phase I Clinical Trial Data for JNJ-38877605
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Parameter Value

Starting Dose 60 mg once daily (OD)

Number of Patients in First Cohort 5

Key Adverse Event Grade 1 serum creatinine increase

Onset of Adverse Event As early as 2-3 days after treatment initiation

Outcome Treatment interruption for all patients

Data from the first-in-human phase I study.[3]

Table 3: Rabbit Toxicology Study - Renal Effects of JNJ-38877605 (1-month administration)

Total Weekly Intake (mg/kg/week) Key Findings

200
Changes in creatinine clearance and other

chemistry parameters

300

Increased kidney weights, pale appearance,

extensive and prominent degeneration with

inflammation, congestion, fibrosis, and crystal

formation

350
Similar to 300 mg/kg/week with more

pronounced effects

Summary of findings from a 1-month toxicology study in rabbits.[3]

Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on descriptions of in vivo efficacy studies.

[1]

Animal Model: 6-week-old immunodeficient nu/nu female mice.
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Cell Line and Inoculation: GTL16 human gastric carcinoma cells are inoculated

subcutaneously into the right posterior flank of the mice.

Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

Treatment: JNJ-38877605 is administered orally (p.o.) at a specified dose (e.g., 40

mg/kg/day).

Duration of Treatment: Treatment is carried out for a specified period (e.g., 72 hours).

Endpoint Measurement:

Tumor volume is measured regularly.

At the end of the study, plasma levels of biomarkers such as human IL-8 and GROα can

be quantified by ELISA to assess pharmacodynamic effects.

Protocol 2: Rabbit Toxicology Study

This protocol is a generalized representation based on the description of the rabbit toxicology

studies.[3][5]

Animal Model: New Zealand White rabbits.

Dosing: JNJ-38877605 is administered orally at various doses and schedules (e.g., total

weekly intake of 200, 300, and 350 mg/kg/week).

Duration: The study is conducted for a specified period (e.g., 1 month).

Monitoring:

Regular blood samples are collected to monitor serum creatinine and other clinical

chemistry parameters.

Creatinine clearance is calculated.

Necropsy and Histopathology:
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At the end of the study, animals are euthanized.

Kidneys are excised, weighed, and macroscopically examined.

Kidney tissues are fixed, sectioned, and stained for histopathological evaluation to look for

signs of degeneration, inflammation, fibrosis, and crystal formation.

Metabolite Analysis:

Urine and plasma samples are collected for metabolite profiling using techniques like

liquid chromatography-mass spectrometry (LC-MS) to identify and quantify JNJ-38877605
and its metabolites.

Crystals isolated from kidney tissue can be analyzed to identify their composition.
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Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.
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Caption: Workflow for investigating species-specific drug metabolism and toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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